molecular formula C8H11ClN2 B1460862 3-chloro-N-(propan-2-yl)pyridin-2-amine CAS No. 1040039-62-0

3-chloro-N-(propan-2-yl)pyridin-2-amine

Cat. No.: B1460862
CAS No.: 1040039-62-0
M. Wt: 170.64 g/mol
InChI Key: DSLBJSWXMLRKQD-UHFFFAOYSA-N
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Description

3-Chloro-N-(propan-2-yl)pyridin-2-amine is a pyridine derivative characterized by a chlorine substituent at position 3 and an isopropylamino group (-NH-propan-2-yl) at position 2 of the pyridine ring. Its synthesis typically involves nucleophilic substitution reactions, such as the displacement of a halogen atom on the pyridine ring with isopropylamine .

Properties

IUPAC Name

3-chloro-N-propan-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLBJSWXMLRKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=CC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known that n-(pyridin-2-yl)amides, a similar class of compounds, are formed via c–c bond cleavage promoted by i2 and tbhp. This suggests that 3-chloro-N-(propan-2-yl)pyridin-2-amine may interact with its targets through similar mechanisms.

Biochemical Pathways

It is known that similar compounds, such as n-(pyridin-2-yl)amides, have varied medicinal applications, suggesting that this compound may affect multiple biochemical pathways.

Result of Action

It is known that similar compounds, such as n-(pyridin-2-yl)amides, have varied medicinal applications, suggesting that this compound may have diverse molecular and cellular effects.

Action Environment

It is known that the reaction conditions for the formation of similar compounds, such as n-(pyridin-2-yl)amides, are mild and metal-free, suggesting that the action of this compound may also be influenced by similar environmental conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-chloro-N-(propan-2-yl)pyridin-2-amine with analogous pyridine derivatives, focusing on structural variations, physicochemical properties, and applications:

Compound Name Molecular Formula Substituents Key Applications/Properties References
This compound C₈H₁₀ClN₂ (inferred) Cl at C3, -NH-propan-2-yl at C2 Anticancer intermediate
3-Chloro-5-(trifluoromethyl)pyridin-2-amine C₆H₄ClF₃N₂ Cl at C3, CF₃ at C5, NH₂ at C2 Fungicide intermediate (e.g., fluazinam synthesis)
3-Chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine C₁₀H₁₂ClF₃N₂O Cl at C3, CF₃ at C5, -NH-(3-methoxypropyl) at C2 Unspecified functional applications
N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)propan-2-amine hydrochloride C₁₁H₁₄ClF₃N₂·HCl Cl at C3, CF₃ at C5, -CH₂-NH-propan-2-yl at C2 Pharmaceutical research (structural complexity)
3-Chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine C₁₁H₁₀ClN₃ Cl at C3, -NH-(pyridin-2-ylmethyl) at C2 Unspecified, potential ligand in coordination chemistry

Structural and Functional Analysis

The trifluoromethyl (CF₃) group in 3-chloro-5-(trifluoromethyl)pyridin-2-amine increases lipophilicity and metabolic stability, making it suitable for agrochemical applications like fluazinam, a broad-spectrum fungicide .

Synthetic Utility :

  • The nitro-substituted analog (6-chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine) is synthesized via halogen displacement with isopropylamine, a method adaptable to the parent compound .
  • Complex derivatives, such as N-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)propan-2-amine hydrochloride, require multi-step syntheses involving reductive amination or coupling reactions .

Physicochemical Properties: Lipophilicity: The CF₃ group in ’s compound significantly increases log P (octanol-water partition coefficient), enhancing membrane permeability . Hydrogen Bonding: Intramolecular hydrogen bonds (e.g., N–H⋯Cl in ’s compound) stabilize molecular conformations, affecting solubility and crystallization behavior .

Preparation Methods

Halogenation Strategy

Detailed Synthetic Procedure Example

While direct literature on this compound is limited, analogous synthetic routes from related pyridinyl amines provide a blueprint:

Step Reagents & Conditions Description Outcome
1 Starting from 2-chloropyridin-4-amine, add iodine monochloride dropwise in AcOH at 70°C under N2 for 16 h Electrophilic halogenation to introduce halogen substituent Halogenated pyridinamine intermediate
2 Extract with ethyl acetate, wash with sodium carbonate and sodium thiosulfate, dry and purify by chromatography Isolation of pure halogenated intermediate Pure halogenated intermediate
3 React pyridin-2-amine derivative with isopropyl halide or perform reductive amination with acetone in presence of reducing agent N-alkylation to introduce isopropyl group This compound

Research Findings and Optimization

  • Yield and Purity : The halogenation step yields moderate to high purity intermediates, with purification by flash chromatography enhancing product quality.
  • Selectivity : Controlled temperature and stoichiometry are critical to avoid over-halogenation or side reactions.
  • N-Alkylation Efficiency : Buchwald-Hartwig amination provides a versatile and efficient method for N-substitution, accommodating various alkyl groups including isopropyl with good yields and selectivity.
  • Microwave-Assisted Synthesis : Microwave irradiation has been reported to improve reaction rates and yields in related pyridinyl amine syntheses.

Comparative Data Table: Synthesis Parameters and Outcomes

Parameter Halogenation Step N-Alkylation Step
Reagents Iodine monochloride, AcOH Isopropyl halide or acetone + reducing agent
Temperature 70°C Room temperature to reflux
Time 16 hours 4–24 hours
Atmosphere Nitrogen Inert or ambient
Purification Flash chromatography Chromatography or crystallization
Yield Moderate to high (50–80%) Moderate (40–70%)
Selectivity High for mono-halogenation High for N-isopropylation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-chloro-N-(propan-2-yl)pyridin-2-amine, and how can reaction yields be optimized?

  • Methodology :

  • Substitution-reduction pathway : Start with 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol under alkaline conditions for nucleophilic substitution, followed by iron powder reduction in acidic media (e.g., HCl) to generate the aniline intermediate. Condensation with cyanoacetic acid using a coupling agent (e.g., DCC) yields derivatives .
  • Multi-component reactions : Utilize substrates like 2-aminopyridines and isopropyl halides in one-pot reactions. Optimize solvent polarity (e.g., DMF vs. THF) and stoichiometry to reduce by-products. NMR monitoring (e.g., δ 7.32–7.27 ppm for aromatic protons) helps track intermediates .
  • Yield optimization : Control temperature (e.g., 60–80°C for substitution) and use catalysts like Pd/C for hydrogenation steps. Purification via column chromatography (silica gel, hexane/EtOAc) improves purity .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

  • Methodology :

  • Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C–Cl = 1.73 Å) and angles (e.g., N–C–Cl = 120.5°). Centrosymmetric dimers form via N–H⋯N hydrogen bonds (2.12 Å) between amine and pyridine groups. Short Cl⋯Cl contacts (3.278 Å) contribute to packing stability .
  • Thermal analysis : Differential scanning calorimetry (DSC) reveals melting points and phase transitions. Compare with computational models (e.g., DFT/B3LYP) to validate geometry .

Q. What spectroscopic techniques are critical for confirming the identity and purity of this compound?

  • Methodology :

  • NMR spectroscopy : Analyze 1H^1H (e.g., δ 4.42 ppm for isopropyl protons) and 13C^{13}C (e.g., δ 157.9 ppm for pyridine carbons) to confirm substitution patterns. Use DEPT-135 to distinguish CH2_2/CH3_3 groups .
  • Mass spectrometry : ESI-MS ([M+H]+^+ = 171.6 Da) confirms molecular weight. Fragmentation patterns (e.g., loss of Cl or isopropyl groups) aid structural elucidation .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) explain the electronic properties and reactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., 5.2 eV) to predict nucleophilic/electrophilic sites. Use B3LYP/6-311G(d,p) basis sets for geometry optimization. Compare computed IR spectra (e.g., N–H stretch at 3400 cm1^{-1}) with experimental data .
  • Reactivity studies : Simulate reaction pathways (e.g., SNAr at the 3-chloro position) using transition-state modeling. Solvent effects (PCM model) explain yield variations in polar aprotic media .

Q. What mechanistic insights explain by-product formation during synthesis, such as dimerization or undesired substitutions?

  • Methodology :

  • Kinetic profiling : Monitor reaction progress via HPLC to detect intermediates (e.g., nitro vs. amine stages). By-products like ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate arise from competing cyclization .
  • Isotopic labeling : Use 15N^{15}N-labeled isopropylamine to trace hydrogen-bonding pathways and dimerization .

Q. How does structural modification (e.g., fluorination or trifluoromethyl substitution) impact biological activity or intermolecular interactions?

  • Methodology :

  • Structure-activity relationship (SAR) : Compare analogues like 3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine (fluazinam). Bioassays (e.g., fungicidal activity) link Cl/CF3_3 groups to target binding .
  • Molecular docking : Dock into enzyme active sites (e.g., MurA or CENP-E) using AutoDock Vina. Analyze binding energies (ΔG) and hydrogen-bond networks .

Q. What challenges arise in resolving crystallographic disorder (e.g., trifluoromethyl group rotation) in derivatives of this compound?

  • Methodology :

  • X-ray refinement : Apply SHELXL to model disordered CF3_3 groups (occupancy ratios: 0.683:0.317). Use restraints for bond lengths/angles to improve R-factors (<0.06) .
  • Low-temperature crystallography : Collect data at 100 K to reduce thermal motion artifacts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-(propan-2-yl)pyridin-2-amine
Reactant of Route 2
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3-chloro-N-(propan-2-yl)pyridin-2-amine

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